Cas no 166023-31-0 ((R)-tert-Butyl 3-amino-4-phenylbutanoate)

(R)-tert-Butyl 3-amino-4-phenylbutanoate 化学的及び物理的性質
名前と識別子
-
- (R)-tert-Butyl 3-amino-4-phenylbutanoate
- 1,1-dimethylethyl (3R)-3-amino-4-phenylbutanoate
- ACETAMIDE,N-[7-[[4-(DECYLOXY)PHENYL]AZO]-3,6-BIS[(ETHYLAMINO)SULFONYL]-8-HYDROXY-1-NAPHTHALENYL]-
- Benzenebutanoic acid, b-amino-, 1,1-dimethylethyl ester,(bR)-
- (+/-)-3-oxy(3-pyridyl)-1-tert-butoxycarbonylpyrrolidine
- 3-(1-t-Butoxycarbonyl-3-pyrrolidinyloxy)-pyridine
- AK120585
- KB-260406
- SureCN1769162
- tert-butyl (3R)-3-amino-4-phenylbutanoate
- tert-Butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-(R)-benzyl-3-aminopropanoate
- T-BUTYL(3R)-3-AMINO-4-PHENYLBUTANOATE
- 3-Amino-4-phenyl-butyric acid tert-butyl ester
- (R)-1,1-DIMETHYLETHYL-3-AMINO 4-PHENYLBUTANOATE
- tert-Butyl (3R)-3-amino-4-phenylbutanoate,97%
- EN300-6747377
- Benzenebutanoic acid,b-amino-,1,1-dimethylethyl ester,(br)-
- MFCD00798307
- ZIJHIHDFXCNFAA-GFCCVEGCSA-N
- AKOS016844148
- CS-0272759
- SCHEMBL2295757
- AS-39937
- 1,1-Dimethylethyl (betaR)-beta-aminobenzenebutanoate
- 166023-31-0
- (R)-tert-Butyl3-amino-4-phenylbutanoate
- tert-Butyl (R)-3-Amino-4-phenylbutanoate
- DTXSID501247000
- A810689
- tert-Butyl (3R)-3-amino-4-phenyl-butanoate
- 1,1-Dimethylethyl (I(2)R)-I(2)-aminobenzenebutanoate
-
- MDL: MFCD00798307
- インチ: InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1
- InChIKey: ZIJHIHDFXCNFAA-GFCCVEGCSA-N
- ほほえんだ: CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N
計算された属性
- せいみつぶんしりょう: 235.15733
- どういたいしつりょう: 235.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- PSA: 52.32
- ようかいせい: 使用できません
(R)-tert-Butyl 3-amino-4-phenylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1047198-1g |
(R)-tert-Butyl 3-amino-4-phenylbutanoate |
166023-31-0 | 95% | 1g |
$2390 | 2023-09-02 | |
Enamine | EN300-6747377-1.0g |
tert-butyl (3R)-3-amino-4-phenylbutanoate |
166023-31-0 | 1g |
$728.0 | 2023-05-30 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2001-1g |
(R)-tert-Butyl 3-amino-4-phenylbutanoate |
166023-31-0 | 95% | 1g |
$400 | 2023-09-07 | |
abcr | AB154440-1 g |
tert-Butyl (3R)-3-amino-4-phenylbutanoate, 90%; . |
166023-31-0 | 90% | 1 g |
€439.00 | 2023-07-20 | |
Enamine | EN300-6747377-0.25g |
tert-butyl (3R)-3-amino-4-phenylbutanoate |
166023-31-0 | 0.25g |
$670.0 | 2023-05-30 | ||
eNovation Chemicals LLC | Y1195434-1g |
tert-Butyl (R)-3-Amino-4-phenylbutanoate |
166023-31-0 | 95% | 1g |
$595 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT3541-250mg |
tert-butyl (3R)-3-amino-4-phenyl-butanoate |
166023-31-0 | 97% | 250mg |
¥2231.0 | 2024-04-23 | |
Chemenu | CM220087-1g |
(R)-tert-Butyl 3-amino-4-phenylbutanoate |
166023-31-0 | 95% | 1g |
$916 | 2021-06-09 | |
Enamine | EN300-6747377-10.0g |
tert-butyl (3R)-3-amino-4-phenylbutanoate |
166023-31-0 | 10g |
$3131.0 | 2023-05-30 | ||
Enamine | EN300-6747377-0.05g |
tert-butyl (3R)-3-amino-4-phenylbutanoate |
166023-31-0 | 0.05g |
$612.0 | 2023-05-30 |
(R)-tert-Butyl 3-amino-4-phenylbutanoate 関連文献
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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5. Book reviews
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
(R)-tert-Butyl 3-amino-4-phenylbutanoateに関する追加情報
Recent Advances in the Application of (R)-tert-Butyl 3-amino-4-phenylbutanoate (CAS: 166023-31-0) in Chemical Biology and Pharmaceutical Research
The compound (R)-tert-Butyl 3-amino-4-phenylbutanoate (CAS: 166023-31-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic applications.
Recent studies have highlighted the importance of (R)-tert-Butyl 3-amino-4-phenylbutanoate in the asymmetric synthesis of β-amino acids, which are key structural motifs in numerous pharmacologically active compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the synthesis of novel protease inhibitors, showcasing its potential in antiviral drug development. The study reported improved yield and enantioselectivity when using this compound compared to alternative synthetic routes.
In the realm of neurodegenerative disease research, (R)-tert-Butyl 3-amino-4-phenylbutanoate has shown promise as a scaffold for developing γ-aminobutyric acid (GABA) analogs. A recent preclinical study published in ACS Chemical Neuroscience (2024) utilized this compound to create a series of novel GABA receptor modulators with enhanced blood-brain barrier permeability. The researchers noted that the tert-butyl ester group provided optimal protection of the amino functionality during synthesis while allowing for efficient deprotection in later stages.
The pharmaceutical industry has also recognized the value of this compound in process chemistry. A 2024 white paper from a leading contract research organization detailed the scale-up optimization of (R)-tert-Butyl 3-amino-4-phenylbutanoate production, achieving kilogram-scale synthesis with >99% enantiomeric purity. This development addresses previous challenges in large-scale manufacturing of chiral intermediates for commercial drug production.
Emerging applications in targeted drug delivery systems have further expanded the utility of this compound. Recent work published in Bioconjugate Chemistry (2023) described its incorporation into pH-sensitive prodrugs, where the tert-butyl ester moiety serves as a cleavable linker for controlled drug release in acidic tumor microenvironments. This approach demonstrated improved therapeutic indices in in vivo models of solid tumors.
Quality control and analytical method development for (R)-tert-Butyl 3-amino-4-phenylbutanoate have seen significant advancements as well. A 2024 analytical chemistry study introduced a novel HPLC-MS method capable of detecting trace impurities at levels below 0.1%, addressing regulatory requirements for pharmaceutical-grade materials. This methodological improvement has facilitated more rigorous characterization of the compound for clinical applications.
In conclusion, (R)-tert-Butyl 3-amino-4-phenylbutanoate (CAS: 166023-31-0) continues to demonstrate remarkable versatility in pharmaceutical research and development. Its applications span from small-molecule drug synthesis to advanced drug delivery systems, with recent studies pushing the boundaries of its utility. As synthetic methodologies evolve and biological understanding deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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